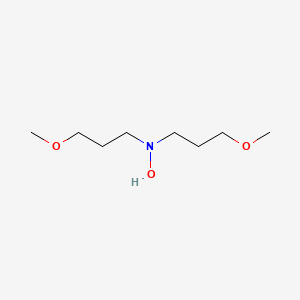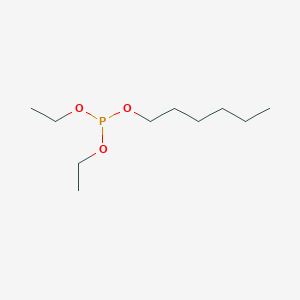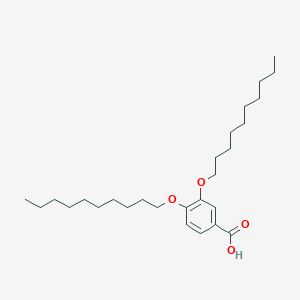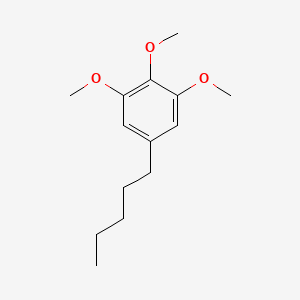
1,2,3-Trimethoxy-5-pentylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Trimethoxy-5-pentylbenzene is an organic compound with the molecular formula C14H22O3 It is a derivative of benzene, where three hydrogen atoms are replaced by methoxy groups (-OCH3) and one hydrogen atom is replaced by a pentyl group (-C5H11)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,3-Trimethoxy-5-pentylbenzene can be synthesized through a series of organic reactions. One common method involves the methylation of 1,2,3-trihydroxy-5-pentylbenzene using dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an anhydrous solvent like acetone under reflux conditions .
Industrial Production Methods
For industrial production, the synthesis of this compound may involve more scalable processes, such as continuous flow reactors, to ensure higher yields and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the methylation process .
Análisis De Reacciones Químicas
Types of Reactions
1,2,3-Trimethoxy-5-pentylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions due to the electron-donating methoxy groups, which activate the benzene ring towards electrophiles.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction: The pentyl group can be reduced to form different alkyl derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine (Br2) for bromination, nitric acid (HNO3) for nitration, and sulfuric acid (H2SO4) for sulfonation.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Major Products Formed
Bromination: this compound can form 4-bromo-1,2,3-trimethoxy-5-pentylbenzene.
Nitration: The product is 4-nitro-1,2,3-trimethoxy-5-pentylbenzene.
Oxidation: Products include 1,2,3-trimethoxy-5-pentylbenzoic acid.
Aplicaciones Científicas De Investigación
1,2,3-Trimethoxy-5-pentylbenzene has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmacologically active compound.
Mecanismo De Acción
The mechanism of action of 1,2,3-Trimethoxy-5-pentylbenzene involves its interaction with various molecular targets. The methoxy groups enhance the electron density on the benzene ring, making it more reactive towards electrophiles. This reactivity is crucial for its role in electrophilic aromatic substitution reactions . The pentyl group contributes to the compound’s hydrophobic properties, influencing its solubility and interaction with biological membranes.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Trimethoxybenzene: Lacks the pentyl group, making it less hydrophobic.
1,2,3-Trimethoxy-5-ethylbenzene: Has a shorter ethyl group instead of the pentyl group, affecting its physical and chemical properties.
1,3,5-Trimethoxybenzene: The methoxy groups are positioned differently, leading to variations in reactivity and applications.
Uniqueness
1,2,3-Trimethoxy-5-pentylbenzene is unique due to the presence of both methoxy and pentyl groups, which impart distinct chemical properties. The combination of electron-donating methoxy groups and the hydrophobic pentyl group makes it versatile for various applications in organic synthesis and potential biological activities.
Propiedades
Número CAS |
114085-79-9 |
|---|---|
Fórmula molecular |
C14H22O3 |
Peso molecular |
238.32 g/mol |
Nombre IUPAC |
1,2,3-trimethoxy-5-pentylbenzene |
InChI |
InChI=1S/C14H22O3/c1-5-6-7-8-11-9-12(15-2)14(17-4)13(10-11)16-3/h9-10H,5-8H2,1-4H3 |
Clave InChI |
JPHFRTBJLUHRLH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CC(=C(C(=C1)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


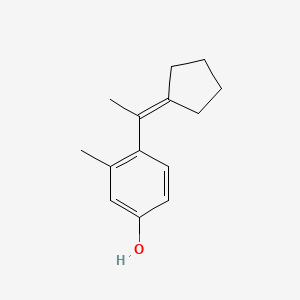
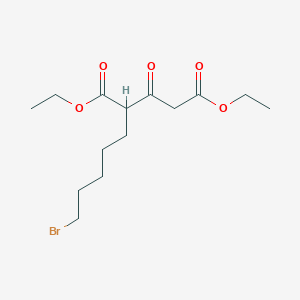
![[Cyclohexane-1,1-diyldi(1,3-dioxolane-2,4-diyl)]dimethanol](/img/structure/B14304059.png)
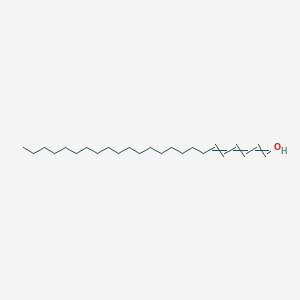
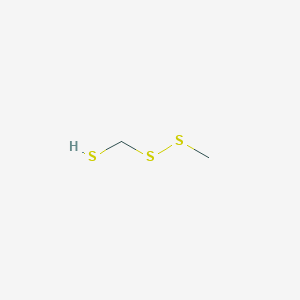

![2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B14304074.png)

